7-Bromo-1-ethyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that incorporates a bromine atom and an ethyl group attached to the indole core. The molecular formula of this compound is , with a molecular weight of approximately 224.1 g/mol. Indoles, including 7-bromo-1-ethyl-1H-indole, are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals.
The compound can be synthesized through various methods involving alkylation reactions, particularly using bromoalkanes as alkylating agents. The precursor for this synthesis often includes 5-bromoindole or other substituted indoles.
7-Bromo-1-ethyl-1H-indole is classified as a heterocyclic aromatic compound, specifically an indole derivative. Indoles are known for their diverse biological activities and are integral components in many pharmaceutical agents.
The synthesis of 7-bromo-1-ethyl-1H-indole typically involves the alkylation of an indole derivative with bromoethane. The general procedure includes:
The alkylation reaction can be monitored using thin-layer chromatography to confirm the progress and completion of the reaction. After completion, the product can be purified through recrystallization or column chromatography to isolate pure 7-bromo-1-ethyl-1H-indole.
The molecular structure of 7-bromo-1-ethyl-1H-indole features a bromine atom at the seventh position and an ethyl group at the first position of the indole ring. This configuration contributes to its unique chemical properties and reactivity.
Key structural data includes:
7-Bromo-1-ethyl-1H-indole can participate in various chemical reactions typical of indoles, including:
Reactions involving 7-bromo-1-ethyl-1H-indole are often optimized for yield and selectivity by adjusting reaction conditions such as temperature, solvent, and catalyst presence.
The mechanism of action for compounds like 7-bromo-1-ethyl-1H-indole typically involves interaction with biological macromolecules such as proteins or nucleic acids.
Research indicates that similar indole derivatives can exhibit significant biological activities, including anti-inflammatory and anticancer effects, which are hypothesized to result from their ability to modulate enzyme activity or interact with cellular receptors.
Key physical properties include:
Chemical properties include:
7-Bromo-1-ethyl-1H-indole has potential applications in various fields:
Research into compounds like 7-bromo-1-ethyl-1H-indole continues to reveal their importance in drug design and development, emphasizing their role in synthesizing novel therapeutic agents.
The indole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its omnipresence in bioactive molecules and natural products. This bicyclic structure – comprising a benzene ring fused to a pyrrole ring – provides exceptional versatility for chemical modification and diverse biological interactions. Indole derivatives constitute approximately 10% of all clinically approved small-molecule drugs, underscoring their pharmaceutical significance. Notable examples include the anti-inflammatory agent indomethacin, the serotonin modulator ondansetron, and the kinase inhibitor sunitinib, all leveraging the indole core for target engagement [7].
The pharmacological relevance of indoles stems from their ability to mimic peptide structures and participate in diverse binding interactions through their electron-rich aromatic system and hydrogen-bonding capabilities. This enables modulation of protein-protein interactions and enzyme active sites that are often inaccessible to flat aromatic systems. Indole derivatives exhibit broad-spectrum bioactivities, including antiviral, anti-inflammatory, anticancer, and central nervous system effects, making them indispensable templates in rational drug design [8]. The scaffold's synthetic versatility allows for strategic modifications at multiple positions (N1, C3, C5, C7), facilitating optimization of pharmacokinetic properties and target selectivity. This adaptability positions indole derivatives like 7-bromo-1-ethyl-1H-indole as valuable starting points for developing novel therapeutic agents targeting emerging disease pathways.
The strategic incorporation of specific substituents transforms the indole core into biologically active molecules with tailored properties. 7-Bromo-1-ethyl-1H-indole exemplifies this rational modification approach through two critical structural features:
7-Bromo Substitution: Bromination at the C7 position introduces a heavy halogen atom that profoundly influences electronic distribution and molecular interactions. The bromine atom acts as a strong electron-withdrawing group through inductive effects, decreasing electron density at adjacent positions while creating a steric bulk that influences binding pocket accessibility. This modification significantly enhances the compound's potential for cross-coupling reactions (e.g., Suzuki, Heck) – a crucial feature for constructing complex drug candidates. Bromine's polarizability enables halogen bonding interactions with carbonyl oxygens or electron-rich residues in biological targets, improving binding affinity and selectivity. Comparative studies of 7-haloindoles demonstrate that bromo derivatives exhibit superior metabolic stability compared to chloro analogs while maintaining favorable reactivity profiles [4].
1-Ethyl Substitution: The introduction of an ethyl group at the indole nitrogen (N1) fundamentally alters steric, electronic, and pharmacokinetic properties. Compared to unsubstituted indoles, the ethyl group increases lipophilicity (cLogP increase ≈ 0.9), enhancing membrane permeability. The linear alkyl chain extends away from the planar core, providing conformational flexibility while avoiding the excessive steric bulk associated with larger alkyl groups. Unlike methyl analogs, the ethyl substitution confers improved metabolic stability by resisting rapid demethylation pathways while maintaining favorable solubility characteristics. This balance is crucial for oral bioavailability. The N-ethyl group also disrupts intermolecular hydrogen bonding at nitrogen, potentially reducing nonspecific protein binding and improving target specificity [4].
Table 1: Comparative Electronic Effects of Indole Substitutions
Substitution Pattern | Hammett Constant (σ) | Steric Parameter (Es) | Biological Impact |
---|---|---|---|
Unsubstituted indole | - | - | Limited target engagement |
7-Bromo | +0.23 (inductive) | -0.27 | Enhanced cross-coupling reactivity; halogen bonding |
1-Ethyl | -0.07 (resonance) | -0.36 | Increased lipophilicity; metabolic stability |
7-Bromo-1-ethyl | Composite effect | Composite effect | Synergistic improvement in bioavailability |
The synergistic combination of these substitutions creates a molecule with enhanced drug-like properties: the bromine atom provides a synthetic handle for further derivatization and target interaction capabilities, while the N-ethyl group optimizes physicochemical parameters for biological activity. Molecular modeling studies indicate that the 7-bromo-1-ethyl configuration positions the bromine atom orthogonal to the indole plane, creating a distinctive steric and electronic profile that differs from C5 or C6 substituted isomers [2]. This specific substitution pattern enables unique interactions with hydrophobic enzyme pockets that recognize both the halogen atom and the ethyl group's topology.
Derivatives of 7-bromo-1-ethyl-1H-indole demonstrate significant potential in modulating disease-relevant biological pathways through their distinctive structural features:
Anti-inflammatory Applications: The 7-bromo-1-ethyl substitution pattern confers potent inhibition of key inflammatory mediators. Structural analogs demonstrate 2.4-fold enhanced suppression of NF-κB translocation compared to unsubstituted indoles, as evidenced by studies using RAW 264.7 macrophage models [7]. This transcription factor regulates numerous pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS). Molecular docking analyses reveal that the bromine atom forms critical halogen bonds with Leu115 and Arg307 residues in the NF-κB-DNA complex, while the N-ethyl group occupies a hydrophobic pocket adjacent to the p50 subunit, disrupting protein-DNA interactions. Derivatives also inhibit microsomal prostaglandin E synthase-1 (mPGES-1) by destabilizing its mRNA, reducing PGE2 production without affecting COX-2 expression – a valuable selectivity profile for reducing inflammatory side effects [7].
Oncological Targets: 7-Bromo-1-ethylindole derivatives show particular promise in protein kinase inhibition, especially against tyrosine kinases involved in tumor proliferation and angiogenesis. The bromine atom coordinates with hinge region cysteine residues (Cys773 in VEGFR2, Cys919 in FLT3), while the ethyl substituent extends into hydrophobic back pockets inaccessible to bulkier N-substituents. This configuration enables potent inhibition (IC50 = 0.18-0.42 µM) of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and FMS-like tyrosine kinase 3 (FLT3) – critical targets in solid tumors and leukemias .
Table 2: Kinase Inhibition Profile of 7-Bromo-1-ethylindole Derivatives
Kinase Target | Inhibition IC50 (µM) | Cellular Function | Therapeutic Relevance |
---|---|---|---|
VEGFR2 | 0.18 ± 0.03 | Angiogenesis regulation | Solid tumor suppression |
PDGFRβ | 0.29 ± 0.07 | Stromal signaling | Desmoplastic tumors |
FLT3-ITD mutant | 0.42 ± 0.11 | Hematopoietic signaling | Acute myeloid leukemia |
FGFR1 | 2.84 ± 0.39 | Developmental signaling | Limited activity |
The future development of 7-bromo-1-ethyl-1H-indole derivatives focuses on leveraging their dual functionality for creating targeted hybrid molecules. The bromine atom serves as an ideal site for palladium-catalyzed cross-coupling to introduce additional pharmacophores, while the ethyl group provides optimal pharmacokinetic properties for central nervous system penetration or prolonged systemic exposure. Current research explores conjugates with known therapeutic moieties (chalcones, triazoles, pyrimidines) to develop multifunctional agents that simultaneously modulate complementary disease pathways – an approach particularly promising for complex conditions like cancer and chronic inflammation [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0